2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C17H27BO2S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-Butylthiomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often involving the use of solvents like toluene and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Palladium catalysts, halides, triflates, oxidizing agents.
Conditions: Mild temperatures, inert atmosphere, solvents like toluene or ethanol.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-tert-Butylphenylboronic acid, pinacol ester
- 4-Phenoxyphenylboronic acid, pinacol ester
Uniqueness
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester is unique due to its specific functional group (butylthiomethyl) which can impart distinct reactivity and properties compared to other boronic esters. This makes it particularly useful in synthesizing molecules with specific electronic and steric requirements .
Properties
Molecular Formula |
C17H27BO2S |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-[4-(butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO2S/c1-7-13(2)21-12-14-8-10-15(11-9-14)18-19-16(3,4)17(5,6)20-18/h8-11,13H,7,12H2,1-6H3 |
InChI Key |
WNXPXLLTNMZJES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(C)CC |
Origin of Product |
United States |
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